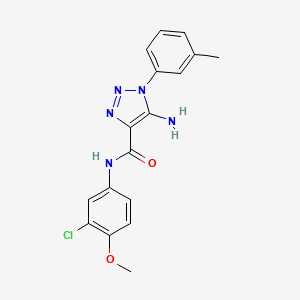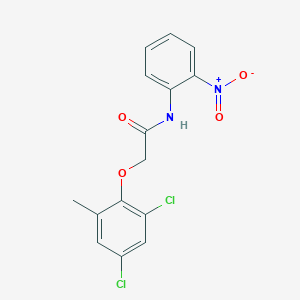
5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BCPPT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BCPPT has a unique chemical structure that makes it a promising candidate for the development of novel drugs to treat various diseases.
作用机制
The mechanism of action of 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of DNA polymerase and topoisomerase, which are essential enzymes for DNA replication and repair. 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of protein kinases such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which play a role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the aggregation of Aβ peptides and enhance the cognitive function of mice.
In vivo studies have shown that 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of tumors in mice by inducing apoptosis and inhibiting angiogenesis.
实验室实验的优点和局限性
5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages as a research tool for studying various diseases. It is a small molecule that is easy to synthesize and modify, making it a versatile compound for drug development. 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is also stable and soluble in organic solvents, which makes it easy to handle and administer in vitro and in vivo experiments.
However, there are some limitations to using 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments. 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has low water solubility, which makes it difficult to administer in aqueous solutions. 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also has limited bioavailability and is rapidly metabolized in vivo, which may affect its efficacy in animal models.
未来方向
There are several future directions for research on 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved bioavailability and pharmacokinetic properties. Another area of interest is the study of 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other drugs for the treatment of various diseases.
In cancer research, 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be used in combination with chemotherapy drugs to enhance their efficacy and reduce their side effects. In Alzheimer's disease research, 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be used in combination with other drugs that target different aspects of the disease, such as inflammation and oxidative stress.
Conclusion
In conclusion, 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it a versatile research tool for drug development and disease modeling. Further research is needed to fully understand the pharmacological properties of 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential as a therapeutic agent.
合成方法
The synthesis of 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 2-chlorobenzaldehyde and barbituric acid in the presence of a catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, which involves the formation of a carbon-carbon double bond between the aldehyde and the barbituric acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
科学研究应用
5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anti-proliferative and apoptotic effects on cancer cells by inducing cell cycle arrest and inhibiting the expression of oncogenes. 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of cancer cells by targeting the DNA replication machinery.
In Alzheimer's disease research, 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are believed to play a role in the pathogenesis of Alzheimer's disease. 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to enhance the cognitive function of mice in a Morris water maze test.
In inflammation research, 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by activating the nuclear factor-kappa B (NF-κB) signaling pathway.
属性
IUPAC Name |
5-benzylidene-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-13-8-4-5-9-14(13)20-16(22)12(15(21)19-17(20)23)10-11-6-2-1-3-7-11/h1-10H,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYBPOMVPNFNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzylidene-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methyl]butanamide](/img/structure/B5217395.png)
![5-(2,4-dichlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5217400.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B5217403.png)
![2-methyl-3-[2-(4-morpholinyl)ethyl]-3H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5217418.png)
![4-methyl-3-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5217425.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5217426.png)
![3-{1-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5217429.png)

![9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride](/img/structure/B5217458.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5217459.png)
![6-amino-3-propyl-4-(4-pyridinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5217466.png)


![2-amino-4-(4-biphenylyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5217495.png)